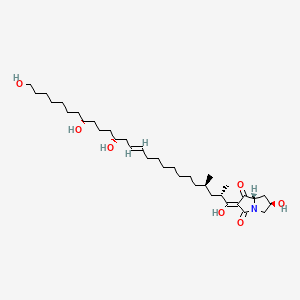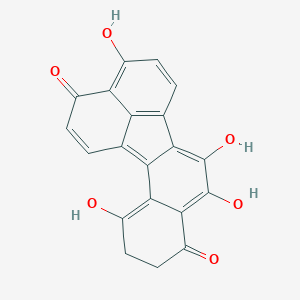
Burnettramic acid A aglycone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Burnettramic acid A aglycone is an antifungal pyrrolizidinedione compound produced by the fungus Aspergillus burnettii. It is characterized by a terminally mannosylated long acyl chain. This compound has garnered significant interest due to its potent antifungal properties and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of burnettramic acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . The key steps in the synthesis include:
Asymmetric Alkylation: Two types of asymmetric alkylation are employed.
Coupling of Acetylide Intermediate: This step involves coupling with (S)-epichlorohydrin to provide an acetylenic epoxide in one pot.
Birch Reduction: This step effects desulfonylation, semi-reduction of the triple bond, and debenzylation concurrently.
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories.
Chemical Reactions Analysis
Burnettramic acid A aglycone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Substitution: The synthesis involves coupling reactions, which are a form of substitution reaction.
Common reagents used in these reactions include (S)-epichlorohydrin and various alkylating agents. The major products formed from these reactions are intermediates leading to the final aglycone structure.
Scientific Research Applications
Burnettramic acid A aglycone has several scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic routes and enantioselective synthesis.
Biology: The compound’s antifungal properties make it a subject of interest in biological studies, particularly in understanding fungal resistance mechanisms.
Medicine: Due to its potent antifungal activity, this compound is being explored for potential therapeutic applications in treating fungal infections.
Industry: While industrial applications are still under research, the compound’s unique properties may lead to its use in developing new antifungal agents.
Mechanism of Action
The exact mechanism of action of burnettramic acid A aglycone is not fully understood. it is believed to exert its antifungal effects by targeting specific molecular pathways in fungi, disrupting their cell wall synthesis and leading to cell death.
Comparison with Similar Compounds
Burnettramic acid A aglycone can be compared with other antifungal pyrrolizidinedione compounds. Similar compounds include:
Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their side chains and biological activities.
Tetramic Acids: These compounds also possess antifungal properties and are structurally related to this compound.
This compound is unique due to its terminally mannosylated long acyl chain, which is not commonly found in other similar compounds .
Properties
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)


![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)
![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)






![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)
